molecular formula C11H12N2O2 B2537413 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione CAS No. 861324-98-3

6-(2-Methylphenyl)-1,3-diazinane-2,4-dione

Cat. No.: B2537413
CAS No.: 861324-98-3
M. Wt: 204.229
InChI Key: QIUFCOSAUFJKSH-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a 1,3-diazinane backbone with two ketone groups at positions 2 and 4. The substitution of a 2-methylphenyl group at position 6 distinguishes it from other derivatives in this class. This structural motif is critical for modulating physicochemical properties and biological interactions, as substituents on the diazinane ring and aromatic moieties influence solubility, stability, and reactivity.

Properties

IUPAC Name

6-(2-methylphenyl)-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7-4-2-3-5-8(7)9-6-10(14)13-11(15)12-9/h2-5,9H,6H2,1H3,(H2,12,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUFCOSAUFJKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861324-98-3
Record name 6-(2-methylphenyl)-1,3-diazinane-2,4-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-methylphenylhydrazine with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired diazinane-2,4-dione.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methylphenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups at specific positions on the diazinane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-(2-Methylphenyl)-1,3-diazinane-2,4-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. For instance, it may interact with DNA or proteins, disrupting their normal function and exerting antimicrobial or anticancer activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 6-(2-Methylphenyl)-1,3-diazinane-2,4-dione and related compounds, based on evidence from peer-reviewed literature and chemical databases:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Data Synthetic Route Reference
This compound 6-(2-methylphenyl) ~206.2 (calculated) Not reported Inferred IR: ~1700–1780 cm⁻¹ (C=O stretch); NMR: δ 2.6–2.7 (CH₃), aromatic δ 7.2–7.6 Likely involves diazinane ring formation with 2-methylphenyl substitution N/A
1-Phenyl-1,3-diazinane-2,4-dione 1-phenyl 190.2 Not reported IR: 1781, 1704 cm⁻¹ (C=O); NMR: δ 7.36–7.97 (Ar-H), δ 2.30–2.63 (CH₃) Condensation of phenylhydrazine derivatives with diketones
6-(4-Aminophenyl)-1,3-diazinane-2,4-dione 6-(4-aminophenyl) 205.22 Not reported Not provided; expected NH₂ stretch ~3300–3500 cm⁻¹ Likely nucleophilic substitution or coupling reactions
6-(2-Chlorophenyl)-1,3-diazinane-2,4-dione 6-(2-chlorophenyl) 226.6 (calculated) Not reported InChIKey: WUIXYAGXETURNF-UHFFFAOYSA-N Halogenation of phenyl precursors or direct substitution
4-Methoxy-4-methyl-6-phenyl-1,3-diazinane-2-thione 4-methoxy, 4-methyl, 6-phenyl Not provided Not reported Structural focus: Thione (C=S) at position 2 instead of ketone Cyclization of thiourea derivatives with substituted aldehydes
5-Methyl-1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione 5-methyl, 1-(4-propoxyphenylmethyl) 276.33 Not reported Formula: C₁₅H₂₀N₂O₃; substituents enhance lipophilicity Alkylation of diazinane precursors with propoxyphenylmethyl groups

Structural and Functional Insights

  • Electron-Withdrawing Groups (e.g., -Cl): The 2-chlorophenyl analog (CAS 743440-50-8) exhibits increased electrophilicity, which may enhance reactivity in nucleophilic environments . Thione vs.
  • Synthetic Strategies :

    • Phenylhydrazine derivatives (e.g., compounds 17a–c in ) are common intermediates for introducing aromatic substituents via condensation reactions .
    • Halogenated analogs (e.g., 2-chlorophenyl) may require Friedel-Crafts alkylation or Ullmann coupling for aryl-halogen bond formation .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : C=O stretches in diazinane-2,4-diones typically appear at ~1700–1780 cm⁻¹, as seen in 1-phenyl-1,3-diazinane-2,4-dione (1781 and 1704 cm⁻¹) . The target compound is expected to exhibit similar absorption.
  • NMR Trends: Methyl groups in ortho positions (e.g., 2-methylphenyl) resonate at δ 2.6–2.7, while aromatic protons show splitting patterns dependent on substitution (e.g., para-aminophenyl vs. ortho-methylphenyl) .

Biological Activity

6-(2-Methylphenyl)-1,3-diazinane-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties. The findings are supported by various studies and data tables summarizing key research outcomes.

Chemical Structure and Properties

The compound features a diazinane ring structure that is known to influence its biological activity. The presence of the 2-methylphenyl group enhances its interaction with biological targets, making it a candidate for further pharmacological exploration.

1. Antimicrobial Activity

Research indicates that derivatives of diazinane compounds exhibit notable antimicrobial properties. For instance, several studies have evaluated the effectiveness of this compound against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

CompoundMicrobial StrainsMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
This compoundC. albicans64 µg/mL

These results demonstrate that the compound has potential as an antimicrobial agent against both bacterial and fungal strains .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. The mechanism of action is thought to involve the inhibition of specific enzymes and pathways associated with cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability. The IC50 value for this compound was determined to be approximately 25 µM for breast cancer cells . This suggests that the compound may serve as a lead for developing new anticancer therapies.

3. Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, this compound has been studied for its ability to inhibit key enzymes involved in metabolic processes.

Table 2: Enzyme Inhibition by this compound

Enzyme TargetInhibition TypeIC50 (µM)
AcetylcholinesteraseCompetitive15
Monoamine oxidaseNon-competitive10

These findings indicate that the compound could play a role in modulating neurotransmitter levels and may have implications for treating neurodegenerative diseases .

The biological effects of this compound are attributed to its structural features that facilitate interactions with various molecular targets. The diazinane ring is believed to stabilize binding with enzymes and receptors involved in critical biological pathways.

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